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molecular formula C11H7NO3 B8274670 Methyl 2-cyano-1-benzofuran-5-carboxylate

Methyl 2-cyano-1-benzofuran-5-carboxylate

Cat. No. B8274670
M. Wt: 201.18 g/mol
InChI Key: XJGLRUSRDIIPKA-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 2-cyano-1-benzofuran-5-carboxylate (426 mg, 2.0 mmol) is dissolved in MeOH (10 ml). The solution is cooled to 0° C., is treated with LiOH monohydrate (168 mg, 4.0 mmol) in H2O (4 ml), and the reaction is stirred 6 h at RT. The volatiles are removed in vacuo and the residue is dissolved in H2O (10 ml). The pH of the mixture is adjusted to 1.9 with 12N HCl, the white solid is collected, washed with water, and is dried to give 401 mg (97%) of 2-(aminocarbonyl)-1-benzofuran-5-carboxylic acid as an off-white solid. MS (EI) calcd for C10H7NO4: 205.0375, found 205.0369 (M)+.
Quantity
426 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
168 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([C:12]([O:14]C)=[O:13])=[CH:8][C:6]=2[CH:7]=1)#[N:2].C[OH:17]>O>[NH2:2][C:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][C:6]=2[CH:7]=1)=[O:17]

Inputs

Step One
Name
Quantity
426 mg
Type
reactant
Smiles
C(#N)C=1OC2=C(C1)C=C(C=C2)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
LiOH monohydrate
Quantity
168 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred 6 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O (10 ml)
CUSTOM
Type
CUSTOM
Details
the white solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC(=O)C=1OC2=C(C1)C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 401 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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